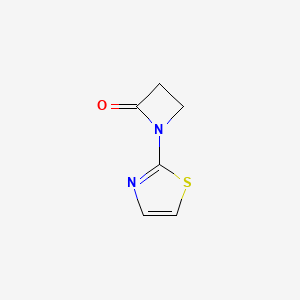
1-(Thiazol-2-yl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thiazol-2-yl)azetidin-2-one is a heterocyclic compound that combines the structural features of thiazole and azetidinone rings. Thiazole is a five-membered ring containing both sulfur and nitrogen atoms, while azetidinone is a four-membered lactam ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiazol-2-yl)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of thiazole derivatives with β-lactam precursors under specific conditions. For instance, the reaction of 2-aminothiazole with chloroacetyl chloride in the presence of a base like triethylamine can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Recrystallization from solvents like ethanol is often employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Thiazol-2-yl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-(Thiazol-2-yl)azetidin-2-one involves its interaction with specific molecular targets. In antimicrobial applications, it can inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). In anticancer research, it may inhibit enzymes like topoisomerases, leading to DNA damage and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Thiazolidin-4-one: Another thiazole derivative with similar antimicrobial properties.
Azetidin-2-one: The parent compound of β-lactam antibiotics like penicillins and cephalosporins.
Thiazole: A simpler structure that serves as a precursor for various bioactive compounds.
Uniqueness: 1-(Thiazol-2-yl)azetidin-2-one is unique due to its combined structural features of thiazole and azetidinone rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile scaffold for drug development .
Propriétés
Formule moléculaire |
C6H6N2OS |
|---|---|
Poids moléculaire |
154.19 g/mol |
Nom IUPAC |
1-(1,3-thiazol-2-yl)azetidin-2-one |
InChI |
InChI=1S/C6H6N2OS/c9-5-1-3-8(5)6-7-2-4-10-6/h2,4H,1,3H2 |
Clé InChI |
CCBLADXHKQXMMN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1=O)C2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one](/img/structure/B11921221.png)

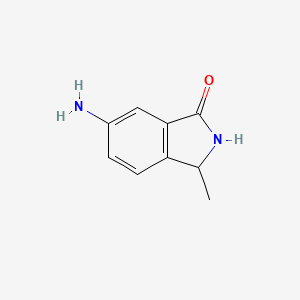

![4-Methylbenzo[d]isoxazol-3-ol](/img/structure/B11921250.png)
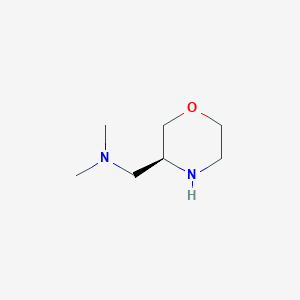

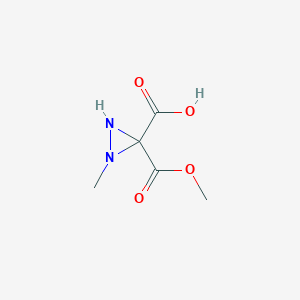

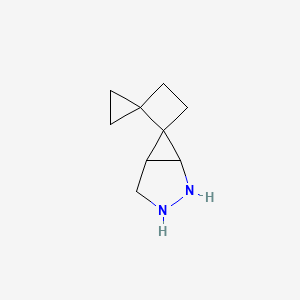
![1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridine]](/img/structure/B11921305.png)



